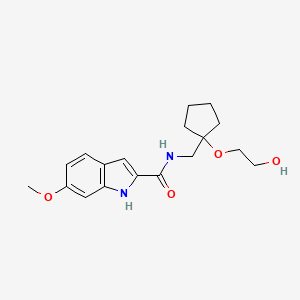![molecular formula C25H22ClN3O3S B2541103 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922702-26-9](/img/structure/B2541103.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar benzothiazole-based compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule IR spectroscopy can provide information about the functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule IR spectroscopy can provide information about the functional groups present in the molecule .
Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives of benzothiazole and piperazine, which share structural similarities with the subject compound, has demonstrated notable antimicrobial properties. Patel et al. (2011) synthesized derivatives that showed variable and modest activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) reported on thiazole and piperazine derivatives with moderate to good antimicrobial activity, underscoring the importance of these structural motifs in designing new therapeutic agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antagonistic Properties
The synthesis and evaluation of small molecule antagonists of G protein-coupled receptors have been reported, showing the capability of certain piperazine derivatives to act as potent antagonists. This highlights the potential application of such compounds in the modulation of receptor activity for therapeutic purposes (Romero et al., 2012).
Inhibitory Effects on Tubulin Polymerization
A study by Prinz et al. (2017) on derivatives derived from phenoxazine and phenothiazine, which include a phenylpiperazine moiety, demonstrated potent inhibitory effects on tubulin polymerization. This suggests their potential as novel agents in cancer therapy by targeting microtubule dynamics (Prinz et al., 2017).
Environmental Impacts
Kannan et al. (2011) investigated the environmental occurrence of UV filters, including benzophenones and benzotriazoles, in sediment and sewage sludge. This research underscores the environmental relevance of such compounds and the need for further studies on their ecological and health impacts (Zhang et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of this compound appear to be the cyclooxygenase (COX) enzymes . COX enzymes exist in two isoforms, namely COX-1 and COX-2 , which play a crucial role in maintaining homeostasis between health and injury .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins (PGE2), lipid compounds that are produced by COX enzymes . The inhibition of COX enzymes can lead to anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This pathway is crucial as PGE2 are lipid compounds that are produced by COX enzymes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these compounds .
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been reported to improve solubility , which could potentially impact the bioavailability of this compound.
Result of Action
The result of the compound’s action is a decrease in the production of prostaglandins (PGE2), leading to anti-inflammatory effects . Compounds with similar structures have shown significant anti-inflammatory activity . For instance, certain derivatives have demonstrated excellent COX-2 Selectivity Index (SI) values and even showed inhibition of albumin denaturation .
Propriétés
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-31-21-12-11-19(26)23-22(21)27-25(33-23)29-15-13-28(14-16-29)24(30)18-9-5-6-10-20(18)32-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOYBBOZZYTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


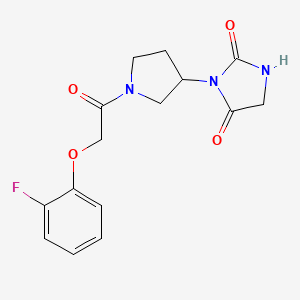
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
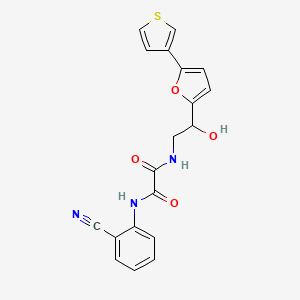
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
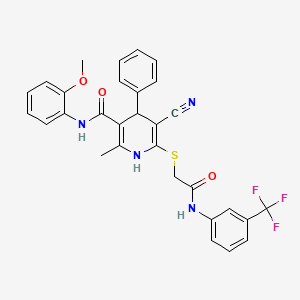
![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)
![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)
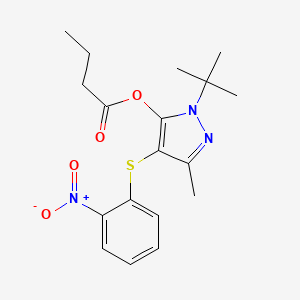
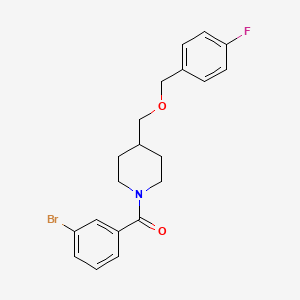
![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)
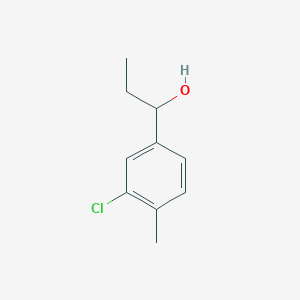
![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)
